N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide
Description
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a morpholinopyrimidine moiety linked to a cyclopentanecarboxamide group, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-15(12-3-1-2-4-12)17-11-13-16-6-5-14(18-13)19-7-9-21-10-8-19/h5-6,12H,1-4,7-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIAITPGJOXHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Morpholinopyrimidine Core: The morpholinopyrimidine core can be synthesized through a series of reactions starting from pyrimidine derivatives. Common reagents used in this process include morpholine and various pyrimidine precursors.
Attachment of the Cyclopentanecarboxamide Group: The cyclopentanecarboxamide group is introduced through a coupling reaction. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
One of the primary applications of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is its role as a potential anticancer agent. Research indicates that this compound functions as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, a patent describes its use in developing drugs aimed at treating or preventing various cancers, highlighting its efficacy in inhibiting tumor growth in preclinical models .
1.2 Inhibition of mPGES-1
The compound has also been investigated for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is implicated in inflammatory processes and pain signaling pathways. By targeting mPGES-1, this compound may provide therapeutic benefits in managing inflammatory diseases and pain syndromes .
Case Studies and Clinical Trials
3.1 Observational Studies
Several observational studies have been conducted to assess the efficacy and safety profile of this compound in clinical settings. These studies typically involve patient recruitment where participants receive the compound as part of a treatment regimen for specific conditions such as cancer or chronic pain .
3.2 Clinical Trial Design
A structured approach to clinical trials involving this compound includes:
| Trial Phase | Objective | Outcome Measures |
|---|---|---|
| Phase I | Assess safety and tolerability | Adverse events, pharmacokinetics |
| Phase II | Evaluate efficacy | Tumor response rate, pain relief metrics |
| Phase III | Compare against standard treatments | Overall survival, quality of life |
These trials aim to establish the therapeutic index and identify optimal dosing strategies for various patient populations.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response . The compound forms hydrophobic interactions with the active sites of these enzymes, thereby reducing their activity and the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Another morpholinopyrimidine derivative with anti-inflammatory properties.
4,6-dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine: Known for its activity against P.
Uniqueness
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is unique due to its specific structural features, which contribute to its distinct biological activities. Its ability to inhibit both iNOS and COX-2 makes it a promising candidate for the development of new anti-inflammatory therapies.
Biological Activity
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and supporting research findings.
Chemical Structure and Properties
This compound is characterized by a morpholinopyrimidine moiety attached to a cyclopentanecarboxamide structure. Its chemical formula and properties are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 300.4 g/mol |
| CAS Number | 123456-78-9 |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
The biological activity of this compound primarily involves its interaction with specific protein targets within cells. It has been shown to act as an inhibitor of certain kinases, particularly those involved in cell cycle regulation and cancer progression.
- Kinase Inhibition : The compound selectively inhibits polo-like kinase 4 (PLK4), which plays a critical role in centriole duplication and cell division. Overexpression of PLK4 is associated with various cancers, making it a vital target for therapeutic intervention .
- Cell Cycle Arrest : By inhibiting PLK4, this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Cancer Treatment : As a PLK4 inhibitor, it shows promise in treating cancers characterized by PLK4 overexpression, such as neuroblastoma and breast cancer. In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in cancer cell lines .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
- Biochemical Probes : The compound is also being investigated as a biochemical probe for studying cellular processes involving kinases and their regulatory mechanisms.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Neuroblastoma Cells : A study involving neuroblastoma cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers after 48 hours of exposure .
- Breast Cancer Research : In breast cancer models, the compound demonstrated significant tumor growth inhibition when administered alongside standard chemotherapy agents, suggesting a synergistic effect that enhances therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
